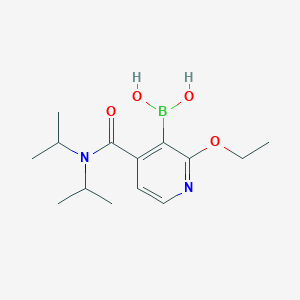

(4-(Diisopropylcarbamoyl)-2-ethoxypyridin-3-yl)boronic acid

Übersicht

Beschreibung

(4-(Diisopropylcarbamoyl)-2-ethoxypyridin-3-yl)boronic acid: is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and potential applications. This compound features a boronic acid group attached to a pyridine ring, which is further substituted with diisopropylcarbamoyl and ethoxy groups. The presence of these functional groups makes it a versatile intermediate in various chemical reactions and applications.

Wirkmechanismus

Target of Action

The primary target of this compound, also known as [4-[di(propan-2-yl)carbamoyl]-2-ethoxypyridin-3-yl]boronic acid, is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura coupling pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway contributes to the formation of carbon-carbon bonds, which are crucial in various areas of organic chemistry .

Pharmacokinetics

The compound is known to be relatively stable and readily prepared , which suggests it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond . This occurs through the SM coupling reaction, which is facilitated by the compound’s interaction with the palladium (II) complex . The new bond formed is a crucial component in the synthesis of various organic compounds .

Action Environment

The compound’s action, efficacy, and stability are influenced by the reaction conditions of the SM coupling process . These conditions are known to be exceptionally mild and functional group tolerant , which suggests that the compound may perform well under a variety of environmental conditions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (4-(Diisopropylcarbamoyl)-2-ethoxypyridin-3-yl)boronic acid typically involves multi-step organic synthesis. One common method includes the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of condensation reactions involving appropriate starting materials.

Introduction of the Diisopropylcarbamoyl Group: This step involves the reaction of the pyridine derivative with diisopropylcarbamoyl chloride under basic conditions to introduce the diisopropylcarbamoyl group.

Ethoxylation: The ethoxy group can be introduced through an etherification reaction using an appropriate ethylating agent.

Boronic Acid Formation:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid group, leading to the formation of boronic esters or borates.

Reduction: Reduction reactions can target the pyridine ring or the carbamoyl group, potentially leading to the formation of reduced derivatives.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: The boronic acid group makes this compound suitable for Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with various aryl or vinyl halides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, sodium periodate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, nucleophiles.

Coupling: Palladium catalysts, base (e.g., potassium carbonate), aryl or vinyl halides.

Major Products:

Oxidation: Boronic esters, borates.

Reduction: Reduced pyridine derivatives.

Substitution: Substituted pyridine derivatives.

Coupling: Biaryl or bialkyl compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Catalysis: Used as a ligand in various catalytic reactions.

Organic Synthesis: Intermediate in the synthesis of complex organic molecules.

Biology:

Enzyme Inhibition: Potential inhibitor of enzymes that interact with boronic acids.

Bioconjugation: Used in the development of bioconjugates for targeted drug delivery.

Medicine:

Drug Development: Investigated for its potential as a pharmacophore in drug design.

Diagnostics: Utilized in the development of diagnostic tools and assays.

Industry:

Material Science: Used in the synthesis of advanced materials with specific properties.

Vergleich Mit ähnlichen Verbindungen

(4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid: Lacks the ethoxy group, leading to different reactivity and applications.

(4-(Diisopropylcarbamoyl)-2-methoxypyridin-3-yl)boronic acid: Contains a methoxy group instead of an ethoxy group, affecting its solubility and reactivity.

(4-(Diisopropylcarbamoyl)-2-ethoxypyridin-3-yl)boronate ester: An ester derivative with different stability and reactivity.

Uniqueness: The presence of both diisopropylcarbamoyl and ethoxy groups in (4-(Diisopropylcarbamoyl)-2-ethoxypyridin-3-yl)boronic acid provides a unique combination of steric and electronic effects, making it a versatile compound for various applications. Its ability to participate in diverse chemical reactions and its potential in scientific research and industrial applications highlight its significance in the field of organic chemistry.

Biologische Aktivität

(4-(Diisopropylcarbamoyl)-2-ethoxypyridin-3-yl)boronic acid is a compound characterized by its unique molecular structure, which includes a pyridine ring substituted with a diisopropylcarbamoyl group and an ethoxy group, along with a boronic acid functional group. This structural configuration allows for specific interactions with biological targets, particularly in the context of enzyme inhibition and drug design.

- IUPAC Name: [4-[di(propan-2-yl)carbamoyl]-2-ethoxypyridin-3-yl]boronic acid

- CAS Number: 1131735-94-8

- Molecular Formula: C14H23BN2O4

- Appearance: White powder

- Purity: 95%+

The biological activity of this compound primarily stems from its boronic acid moiety, which is known for its ability to form covalent bonds with specific proteins and enzymes. This property is particularly significant in the context of:

- Enzyme Inhibition: Boronic acids can act as inhibitors for various enzymes, including serine proteases and proteasomes, by forming reversible or irreversible covalent bonds.

- Drug Design: The compound's structure allows it to be modified to enhance its bioactivity or selectivity towards specific targets.

Enzyme Inhibition Studies

Research has demonstrated that this compound exhibits inhibitory effects on several enzymes. Key studies include:

- Proteasome Inhibition: The compound has been shown to inhibit the 26S proteasome, a critical component in cellular protein degradation pathways. This inhibition can lead to the accumulation of regulatory proteins and apoptosis in cancer cells.

- Kinase Inhibition: Preliminary studies suggest that this compound may also inhibit certain kinases involved in cell signaling pathways, potentially impacting cancer progression.

Binding Affinity Studies

Binding affinity assays have indicated that this compound has a high affinity for target proteins, which could be exploited in therapeutic applications. Techniques used include:

- Surface Plasmon Resonance (SPR)

- Isothermal Titration Calorimetry (ITC)

Case Studies

-

Cancer Therapeutics:

A study explored the use of this compound as a potential treatment for multiple myeloma by targeting the proteasome pathway. Results indicated significant cytotoxicity against myeloma cells, suggesting a promising avenue for further research. -

Antiviral Activity:

Another investigation assessed the antiviral properties of this compound against HIV protease. The findings showed that it could inhibit viral replication in vitro, indicating potential as an antiviral agent.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Ethoxypyridine | Pyridine ring with ethoxy group | Lacks boronic acid functionality |

| Diisopropylcarbamate | Carbamate structure | Does not contain pyridine or boron |

| 4-Boronoaniline | Aniline derivative with boron | Different functional groups compared to target compound |

Eigenschaften

IUPAC Name |

[4-[di(propan-2-yl)carbamoyl]-2-ethoxypyridin-3-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23BN2O4/c1-6-21-13-12(15(19)20)11(7-8-16-13)14(18)17(9(2)3)10(4)5/h7-10,19-20H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANZPBKCEGYLFFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CN=C1OCC)C(=O)N(C(C)C)C(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40732015 | |

| Record name | {4-[Di(propan-2-yl)carbamoyl]-2-ethoxypyridin-3-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40732015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131735-94-8 | |

| Record name | {4-[Di(propan-2-yl)carbamoyl]-2-ethoxypyridin-3-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40732015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.